molecular formula C11H11N5S B1274653 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine CAS No. 875001-46-0

1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine

Cat. No.: B1274653
CAS No.: 875001-46-0
M. Wt: 245.31 g/mol
InChI Key: WYXRKZMSYYCHSL-UHFFFAOYSA-N
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Description

1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest in medicinal and bioorganic chemistry due to its diverse range of biological activities.

Scientific Research Applications

Future Directions

The future directions for research on these compounds could include further exploration of their synthesis, characterization, and biological activity. In particular, the development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases could be a promising area of research .

Biochemical Analysis

Biochemical Properties

1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound induces apoptosis by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 . Additionally, it affects cell cycle progression by arresting cells at the G2/M phase, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit their activity. For example, it has been shown to inhibit PARP-1 and EGFR, which are critical for DNA repair and cell growth, respectively . The binding interactions involve hydrogen bonds and hydrophobic interactions, which stabilize the inhibitor-enzyme complex and prevent substrate binding.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that it maintains its biological activity, although prolonged exposure can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, affecting its biological activity .

Preparation Methods

The synthesis of 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine typically involves the cyclization of 5-substituted 4-amino-1,2,4-triazole-3-thiols with various carboxylic acids. One common method includes the interaction of 4-amino-4H-1,2,4-triazole-3-thiols with 2-chloro-6-fluorobenzoic acid and phosphorous oxychloride under reflux conditions . Another approach involves the cyclization of aminothiols with 5-arylfuran-2-carboxylic acids under similar conditions . These methods provide efficient routes to obtain the desired triazolo[3,4-b][1,3,4]thiadiazole derivatives.

Chemical Reactions Analysis

1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified triazolo[3,4-b][1,3,4]thiadiazole derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-7-13-14-11-16(7)15-10(17-11)9-4-2-8(6-12)3-5-9/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXRKZMSYYCHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390304
Record name 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875001-46-0
Record name 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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